molecular formula C17H20N2O2 B7519182 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione

2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione

Cat. No.: B7519182
M. Wt: 284.35 g/mol
InChI Key: OQXLZVLYOCZOPU-UHFFFAOYSA-N
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Description

2-Cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione is a complex organic compound belonging to the class of imidazoisoquinolines. This compound features a fused ring system that includes an imidazole ring and an isoquinoline moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione typically involves multiple steps, starting with the construction of the isoquinoline core followed by the introduction of the imidazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as cyclohexylamine and isoquinoline derivatives under acidic or basic conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the fused ring system. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Oxidation and Reduction Reactions: These reactions help in the functionalization of the molecule, often involving oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione can undergo various chemical reactions, including:

  • Oxidation Reactions: Oxidation can be performed using agents like KMnO4, leading to the formation of oxidized derivatives.

  • Reduction Reactions: Reduction reactions can be carried out using LiAlH4, resulting in the formation of reduced derivatives.

  • Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms with other functional groups, using reagents like halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: KMnO4, Na2Cr2O7, H2O2

  • Reduction: LiAlH4, NaBH4

  • Substitution: Halides (Cl2, Br2), sulfonates (TsCl, MsCl)

Major Products Formed:

  • Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.

  • Reduced Derivatives: Reduced forms with different functional groups.

  • Substituted Derivatives: Derivatives with halogen or sulfonate groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Imidazo[1,5-b]isoquinoline-1,3-dione: A closely related compound without the cyclohexyl group.

  • 2-Phenyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione: Similar structure with a phenyl group instead of cyclohexyl.

Uniqueness: 2-Cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity compared to similar compounds.

Properties

IUPAC Name

2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-16-15-10-12-6-4-5-7-13(12)11-18(15)17(21)19(16)14-8-2-1-3-9-14/h4-7,14-15H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLZVLYOCZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3CC4=CC=CC=C4CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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